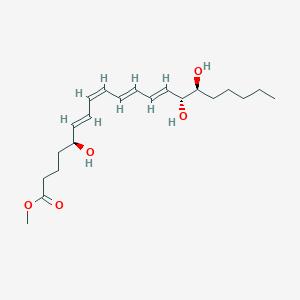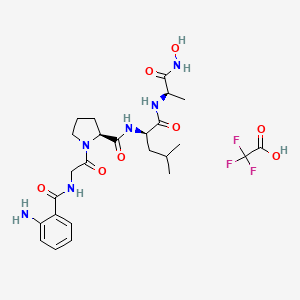
(S)-1-((2-aminobenzoyl)glycyl)-N-((R)-1-(((R)-1-(hydroxyamino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide,trifluoroacetatesalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMP Inhibitor I (trifluoroacetate salt) is a peptide inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3. These enzymes play a crucial role in the degradation of the extracellular matrix, which is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .
Preparation Methods
The synthesis of MMP Inhibitor I (trifluoroacetate salt) involves the formation of a peptide chain with specific amino acid sequences. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Formation of Trifluoroacetate Salt: The purified peptide is then converted to its trifluoroacetate salt form by treatment with trifluoroacetic acid.
Chemical Reactions Analysis
MMP Inhibitor I (trifluoroacetate salt) undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Oxidation: The hydroxylamine group in the compound can undergo oxidation to form nitroso derivatives.
Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions with electrophiles.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Scientific Research Applications
MMP Inhibitor I (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Employed in cell biology research to investigate the role of matrix metalloproteinases in cell migration, invasion, and tissue remodeling.
Medicine: Utilized in preclinical studies to explore the therapeutic potential of matrix metalloproteinase inhibition in diseases such as cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
MMP Inhibitor I (trifluoroacetate salt) exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the enzymes from degrading the extracellular matrix. The compound mimics the natural substrates of matrix metalloproteinases and forms a stable complex with the enzyme, inhibiting its proteolytic activity. This inhibition can modulate various cellular processes, including cell migration, invasion, and angiogenesis .
Comparison with Similar Compounds
MMP Inhibitor I (trifluoroacetate salt) is unique in its selectivity for matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3. Similar compounds include:
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor that mimics the peptide structure of natural substrates and binds to matrix metalloproteinases.
Doxycycline: An antibiotic that also acts as a matrix metalloproteinase inhibitor by chelating zinc ions in the active site of the enzyme.
Batimastat: Another broad-spectrum matrix metalloproteinase inhibitor that binds to the active site of the enzyme and prevents substrate degradation.
MMP Inhibitor I (trifluoroacetate salt) is distinguished by its higher selectivity and potency for specific matrix metalloproteinases, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H35F3N6O8 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
(2S)-1-[2-[(2-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H34N6O6.C2HF3O2/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-9-6-10-29(18)19(30)12-25-21(32)15-7-4-5-8-16(15)24;3-2(4,5)1(6)7/h4-5,7-8,13-14,17-18,35H,6,9-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31);(H,6,7)/t14-,17-,18+;/m1./s1 |
InChI Key |
GPSGGQYPYRTZQT-WQYGLUBDSA-N |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


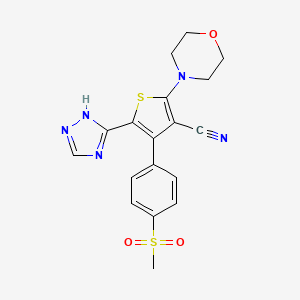
![N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea](/img/structure/B10786615.png)
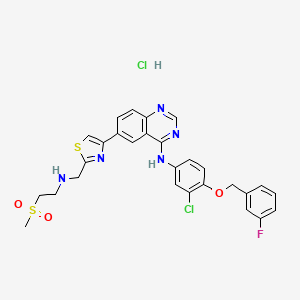
![N-(5-Bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B10786628.png)

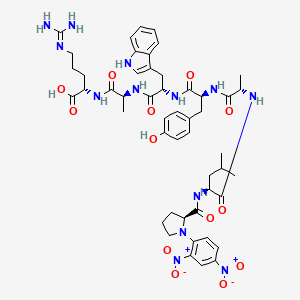

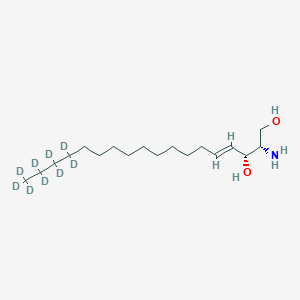
![2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B10786651.png)
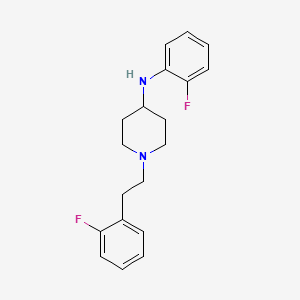

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786668.png)
